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Executive Summary
This guide provides a comprehensive technical overview of 6-Methylpyridazin-3(2H)-one, a

heterocyclic compound of significant interest in medicinal and agricultural chemistry. Known as

a "privileged structure," the pyridazinone core is a versatile scaffold for developing a wide

range of biologically active agents.[1][2] This document delineates the compound's

nomenclature, structural characteristics, synthesis, and physicochemical properties. It further

explores its chemical reactivity and established applications as a key building block for

therapeutics targeting cardiovascular diseases, inflammation, and cancer.[3][4] Detailed

experimental protocols, spectroscopic data analysis, and safety information are provided for

researchers, scientists, and drug development professionals.

Nomenclature and Structural Elucidation
The precise identification and structural understanding of a molecule are foundational to its

scientific exploration. 6-Methylpyridazin-3(2H)-one is a classic example where tautomerism

influences its nomenclature and reactivity.
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According to IUPAC conventions, the compound is named 3-methyl-1H-pyridazin-6-one.[5][6]

[7] However, it is more commonly referred to in literature and commercial catalogs as 6-
Methylpyridazin-3(2H)-one.[6][8] This common name refers to the lactam tautomer, which is

predominant.

Other recognized synonyms include:

6-Methyl-3-pyridazinone[7]

3-Hydroxy-6-methylpyridazine[7][9]

6-Methyl-3(2H)-pyridazinone[10]

The CAS Number for this compound is 13327-27-0.[5][6]

Chemical Structure and Tautomerism
6-Methylpyridazin-3(2H)-one exists as a dynamic equilibrium between two tautomeric forms:

the amide (lactam) and the aromatic iminol (lactim) form. The lactam form is generally the more

stable and prevalent tautomer. This equilibrium is crucial as it can influence the molecule's

reactivity, particularly in substitution reactions at the nitrogen and oxygen atoms.

The core structure is a six-membered pyridazine ring containing two adjacent nitrogen atoms, a

carbonyl group, and a methyl substituent.[3]

Caption: Figure 1: Tautomeric equilibrium of the title compound.

Synthesis and Manufacturing
The synthesis of the pyridazinone scaffold is well-established, with several routes available

depending on the desired substitution patterns. A prevalent and efficient method involves the

cyclocondensation of a γ-keto acid with a hydrazine source.

Key Synthetic Pathway: Cyclocondensation
A common and robust synthesis involves the reaction of levulinic acid (4-oxopentanoic acid)

with hydrazine hydrate. This reaction proceeds via two key steps: initial formation of a
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hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the

stable aromatic pyridazinone ring.

Levulinic Acid
(4-Oxopentanoic acid)

Hydrazone Intermediate
(Not Isolated)

+

Hydrazine Hydrate
(N2H4·H2O)

6-Methylpyridazin-3(2H)-one

Intramolecular
Cyclization &
Dehydration

Reflux in Ethanol
or Acetic Acid Figure 2: General synthetic scheme via cyclocondensation.

Click to download full resolution via product page

Caption: Figure 2: General synthetic scheme via cyclocondensation.

Experimental Protocol: Synthesis from Levulinic Acid
This protocol describes a standard laboratory-scale synthesis.

Materials:

Levulinic acid

Hydrazine hydrate (80% solution)

Ethanol

Standard reflux and filtration glassware

Procedure:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve

levulinic acid (0.1 mol) in ethanol (100 mL).

Reagent Addition: To the stirred solution, add hydrazine hydrate (0.11 mol) dropwise.

Causality Note: A slight excess of hydrazine ensures complete consumption of the starting

keto acid. The addition is done carefully as the initial reaction can be exothermic.

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress can be

monitored by Thin-Layer Chromatography (TLC). Causality Note: Heating provides the

necessary activation energy for the intramolecular cyclization and subsequent dehydration,

which is the rate-limiting step.

Precipitation and Isolation: After the reaction is complete, cool the mixture to room

temperature and then place it in an ice bath for 1 hour to facilitate precipitation of the

product.

Filtration: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with a

small amount of cold ethanol to remove any unreacted starting materials or soluble

impurities.

Drying: Dry the product under vacuum to yield 6-Methylpyridazin-3(2H)-one as a crystalline

solid. Further purification can be achieved by recrystallization from ethanol if necessary.

Physicochemical and Spectroscopic
Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the

synthesized compound.

Physicochemical Properties
The key physical and chemical properties are summarized below.
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Property Value Source(s)

Molecular Formula C₅H₆N₂O [5][6]

Molecular Weight 110.11 g/mol [5][6]

Appearance
Light yellow to amber

powder/crystal
[9]

Melting Point 142 - 146 °C [9]

Boiling Point 255.5 °C (Normal) [5]

CAS Number 13327-27-0 [5][6]

Spectroscopic Data Analysis
Spectroscopic analysis provides definitive structural confirmation.

¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is characteristic. A singlet for the

methyl protons (CH₃) typically appears around δ 2.20 ppm. The two vinyl protons on the

pyridazinone ring appear as doublets around δ 6.80 and δ 7.05 ppm, showing coupling to

each other. A broad singlet at high chemical shift (δ ~12.85 ppm) corresponds to the

exchangeable N-H proton of the lactam.[1]

¹³C NMR: The carbon spectrum will show five distinct signals. The methyl carbon appears

upfield, while the carbonyl carbon (C=O) is significantly downfield (~160-170 ppm). The

remaining signals correspond to the sp² hybridized carbons of the heterocyclic ring.[6][11]

Mass Spectrometry (GC-MS): The mass spectrum will show a prominent molecular ion peak

(M⁺) at m/z = 110, corresponding to the molecular weight of the compound.[6]

Infrared (IR) Spectroscopy: The IR spectrum displays key functional group absorptions. A

strong, sharp peak around 1650-1680 cm⁻¹ is characteristic of the C=O stretch of the cyclic

amide. A broad absorption in the region of 3100-3400 cm⁻¹ corresponds to the N-H bond

stretch.[6][12]

Chemical Reactivity and Derivatization
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The pyridazinone ring is a versatile scaffold for further chemical modification, which is key to its

utility in drug discovery.

N-Alkylation
The nitrogen atom at the 2-position (N-H) is nucleophilic and can be readily alkylated or

acylated. This is the most common site for introducing diverse side chains to modulate the

compound's biological activity. The reaction typically proceeds by deprotonating the N-H with a

suitable base (e.g., K₂CO₃, NaH) followed by reaction with an alkyl halide.[1]

Caption: Figure 3: N-alkylation to introduce functional side chains.

C-H Functionalization and Cross-Coupling
While less common than N-alkylation, the C-H bonds on the pyridazinone ring can be

functionalized. Halogenated pyridazinone precursors are often used in palladium-catalyzed

cross-coupling reactions (e.g., Suzuki, Heck) to introduce aryl or vinyl substituents, further

expanding the chemical diversity of the scaffold.[2]

Applications in Research and Development
The pyridazinone scaffold is a cornerstone in modern medicinal chemistry due to its ability to

interact with multiple biological targets.[1][3]

Cardiovascular Agents: Numerous pyridazinone derivatives have been developed as potent

cardiovascular drugs. They often exhibit vasorelaxant and antihypertensive properties, acting

as alternatives to established drugs like hydralazine.[3][13] Some derivatives function as

phosphodiesterase III (PDE3) inhibitors, which are used as inotropic agents in treating heart

failure.[3]

Anti-inflammatory and Analgesic Agents: The scaffold is a key component in molecules

designed as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2.[4] This makes

them promising candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs)

with potentially improved side-effect profiles.[14]

Anticancer Activity: Substituted pyridazinones have shown significant potential as anticancer

agents by targeting various enzymes and signaling pathways involved in tumor proliferation
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and survival, including PARP, B-RAF, and FGFR.[3]

Agrochemicals: Beyond pharmaceuticals, the pyridazinone core is found in various

agrochemicals, including herbicides and insecticides, demonstrating the broad utility of this

heterocyclic system.[1][2]

CNS and Antimicrobial Applications: Derivatives have also been explored for antidepressant,

anticonvulsant, antibacterial, and antifungal activities, highlighting the remarkable versatility

of this chemical class.[2][3]

Safety and Handling
As with any laboratory chemical, proper safety precautions are mandatory.

GHS Hazard Classification: According to aggregated GHS data, 6-Methylpyridazin-3(2H)-
one is classified with the following hazards:

H315: Causes skin irritation.[6]

H319: Causes serious eye irritation.[6]

H335: May cause respiratory irritation.[6]

Recommended Precautions: Handle in a well-ventilated fume hood. Wear appropriate

personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid

inhalation of dust and direct contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials.[9]

Conclusion
6-Methylpyridazin-3(2H)-one is more than a simple heterocyclic compound; it is a validated

and highly valuable building block in modern chemical science. Its straightforward synthesis,

well-defined structure, and versatile reactivity make it an ideal starting point for constructing

complex molecules with tailored biological functions. Its proven success in developing drug

candidates for a wide spectrum of diseases—from cardiovascular disorders to cancer—
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ensures that the pyridazinone scaffold will remain an area of intense research and

development for the foreseeable future.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pdf.benchchem.com [pdf.benchchem.com]

2. scispace.com [scispace.com]

3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting
cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

4. Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-
ones as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

5. chem-casts.com [chem-casts.com]

6. 6-methylpyridazin-3(2H)-one | C5H6N2O | CID 83346 - PubChem
[pubchem.ncbi.nlm.nih.gov]

7. 6-Methyl-3(2H)-pyridazinone, 98% | Fisher Scientific [fishersci.ca]

8. 6-Methylpyridazin-3(2H)-one | 13327-27-0 [chemicalbook.com]

9. chemimpex.com [chemimpex.com]

10. chem-casts.com [chem-casts.com]

11. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted
and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

12. mdpi.com [mdpi.com]

13. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro
vasorelaxant activity and in silico insights into eNOS modulation - PMC
[pmc.ncbi.nlm.nih.gov]

14. sarpublication.com [sarpublication.com]

To cite this document: BenchChem. [6-Methylpyridazin-3(2H)-one IUPAC name and
structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b048525#6-methylpyridazin-3-2h-one-iupac-name-
and-structure]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b048525?utm_src=pdf-custom-synthesis
https://pdf.benchchem.com/3407/Synthesis_of_2_Allyl_6_methylpyridazin_3_2H_one_Application_Notes_and_Protocols.pdf
https://scispace.com/pdf/pyridazin-3-2h-ones-synthesis-reactivity-applications-in-17cirug9nc.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11370926/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11370926/
https://pubmed.ncbi.nlm.nih.gov/31944384/
https://pubmed.ncbi.nlm.nih.gov/31944384/
https://chem-casts.com/tools/property-calculator/pure-component/13327-27-0
https://pubchem.ncbi.nlm.nih.gov/compound/83346
https://pubchem.ncbi.nlm.nih.gov/compound/83346
https://www.fishersci.ca/shop/products/6-methyl-3-2h-pyridazinone-98-thermo-scientific/p-7021934
https://www.chemicalbook.com/ChemicalProductProperty_IN_CB0463313.htm
https://www.chemimpex.com/products/43669
https://chem-casts.com/tools/property-calculator/profile-const-pressure/13327-27-0
https://pubmed.ncbi.nlm.nih.gov/21452351/
https://pubmed.ncbi.nlm.nih.gov/21452351/
https://www.mdpi.com/1420-3049/28/2/678
https://pmc.ncbi.nlm.nih.gov/articles/PMC12218770/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12218770/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12218770/
https://sarpublication.com/media/articles/SARJPS_11_16-37_c.pdf
https://www.benchchem.com/product/b048525#6-methylpyridazin-3-2h-one-iupac-name-and-structure
https://www.benchchem.com/product/b048525#6-methylpyridazin-3-2h-one-iupac-name-and-structure
https://www.benchchem.com/product/b048525#6-methylpyridazin-3-2h-one-iupac-name-and-structure
https://www.benchchem.com/product/b048525#6-methylpyridazin-3-2h-one-iupac-name-and-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b048525?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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